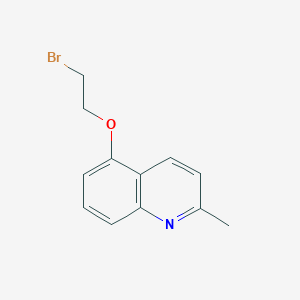

5-(2-Bromoethoxy)-2-methylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

420786-70-5 |

|---|---|

Molecular Formula |

C12H12BrNO |

Molecular Weight |

266.13 g/mol |

IUPAC Name |

5-(2-bromoethoxy)-2-methylquinoline |

InChI |

InChI=1S/C12H12BrNO/c1-9-5-6-10-11(14-9)3-2-4-12(10)15-8-7-13/h2-6H,7-8H2,1H3 |

InChI Key |

JAIIDDLFCCFGFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)OCCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 2 Bromoethoxy 2 Methylquinoline

Synthetic Approaches to the 2-Methylquinoline (B7769805) Nucleus

Cyclocondensation Reactions for Quinoline (B57606) Ring Formation

Cyclocondensation reactions are among the oldest and most established methods for quinoline synthesis. These reactions typically involve the formation of the quinoline ring system by reacting anilines with carbonyl compounds or their equivalents under acidic or thermal conditions. acs.org

The Skraup reaction, first reported in 1880, synthesizes quinoline by heating an aromatic amine, such as aniline, with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgresearchgate.net The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation. iipseries.org

A significant and widely used modification is the Doebner-von Miller reaction. This variation utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a broader range of substituted quinolines. nih.govwikipedia.org To synthesize the 2-methylquinoline nucleus specifically, an aniline is reacted with an α,β-unsaturated carbonyl compound like crotonaldehyde. nih.gov The reaction is typically catalyzed by strong Brønsted or Lewis acids. wikipedia.orgsynarchive.com This method can be prone to the acid-catalyzed polymerization of the carbonyl substrate, but modifications using biphasic reaction media have been shown to improve yields by sequestering the carbonyl compound in an organic phase. nih.gov

Table 1: Examples of Doebner-von Miller Reaction for 2-Methylquinoline Synthesis

| Aniline Derivative | α,β-Unsaturated Carbonyl | Acid Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Aniline | Crotonaldehyde | Hydrochloric Acid | Reflux | 2-Methylquinoline | Good | nih.gov |

| 3-Methoxyaniline | Crotonaldehyde | Hydrochloric Acid | 100°C | 7-Methoxy-2-methylquinoline | - | wikipedia.org |

Table data is illustrative of typical reaction components and products.

A versatile method for preparing 2-methylquinolines involves the condensation of anilines with vinyl ethers, such as ethyl vinyl ether. This procedure serves as an effective route to the quinoline scaffold under relatively mild conditions. The reaction typically involves stirring the aniline and an excess of ethyl vinyl ether in the presence of an acid catalyst, like acetic acid, at room temperature, followed by a period of reflux. researchgate.net This approach is valued for its use of inexpensive raw materials and straightforward experimental conditions, making it an attractive option for the rapid synthesis of 2-methylquinoline derivatives. researchgate.net The process is related to the Povarov reaction, which involves the cycloaddition of an aromatic imine with an alkene. iipseries.org

Table 2: Synthesis of 2-Methylquinolines from Anilines and Ethyl Vinyl Ether

| Aniline Derivative | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aniline | Acetic Acid | RT to Reflux | Good | researchgate.net |

| 4-Chloroaniline | Acetic Acid | RT to Reflux | Good | researchgate.net |

Table data represents typical conditions and outcomes for this synthetic method.

Isatoic anhydrides are convenient precursors for quinoline synthesis, particularly for producing 4-hydroxy-2-methylquinoline derivatives. beilstein-journals.org This method is a modification of the Coppola quinoline synthesis. The process generally involves two main steps. First, a commercially available 2-aminobenzoic acid (anthranilic acid) is converted into the corresponding isatoic anhydride (B1165640) using a carbonyl transfer reagent such as triphosgene. nih.gov In the second step, the isatoic anhydride acts as an electrophile and reacts with the enolate of a ketone, such as the sodium enolate of ethyl acetoacetate. beilstein-journals.org This is followed by an intramolecular cyclization and dehydration to form the substituted quinoline ring system. beilstein-journals.orgresearchgate.net The use of sodium hydroxide to generate the enolate in a solvent like N,N-dimethylacetamide has been shown to be an effective alternative to stronger bases like sodium hydride. beilstein-journals.org

Table 3: Two-Step Quinoline Synthesis from Anthranilic Acids via Isatoic Anhydrides

| 2-Aminobenzoic Acid Derivative | Reagent 1 (Step 1) | Reagent 2 (Step 2) | Product | Reference |

|---|---|---|---|---|

| 2-Aminobenzoic acid | Triphosgene | Ethyl acetoacetate, NaOH | Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate | beilstein-journals.orgnih.gov |

| 2-Amino-5-bromobenzoic acid | Triphosgene | Ethyl acetoacetate, NaOH | Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate | beilstein-journals.org |

This table summarizes the substrates and resulting products in the modified Coppola synthesis.

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure. Several one-pot methods for the synthesis of 2-methylquinolines have been developed. One such approach involves the reaction of anilines and alkyl aldehydes, where two molecules of the aldehyde cross-couple with one molecule of the arylamine. clockss.org The use of sulfonic acid-functionalized ionic liquids as recoverable and reusable catalysts under solvent-free conditions makes this an environmentally benign pathway. clockss.org Another efficient one-pot method for synthesizing 2-seleno-4-methylquinoline from 2-chloro-4-methylquinoline has been reported, highlighting the utility of one-pot procedures for introducing specific functionalities. mdpi.com

Metal-Catalyzed Annulation and Functionalization of Quinoline Systems

In recent decades, transition-metal catalysis has emerged as a powerful tool for the synthesis and modification of heterocyclic compounds, including quinolines. ias.ac.in These methods can be divided into two main categories: the construction of the quinoline ring itself (annulation) and the direct modification of a pre-formed quinoline scaffold (functionalization).

Metal-catalyzed annulation reactions provide direct access to the quinoline core from simple starting materials. These reactions often proceed under milder conditions than classical methods and exhibit high functional group tolerance. ias.ac.inmdpi.com Various transition metals, including palladium, rhodium, ruthenium, cobalt, and copper, have been employed to catalyze the cyclization of substrates like o-alkenylanilines with alkynes or the formal [3+3] annulation of anilines with allyl alcohols. ias.ac.in For instance, a palladium-catalyzed aza-Wacker type oxidative cyclization of aniline derivatives has been developed for the construction of 2-methylquinolines in good yields under mild conditions using air as the oxidant. organic-chemistry.org

Direct C-H functionalization of a preformed quinoline ring is a highly atom- and step-economical strategy for introducing substituents. acs.orgnih.gov This approach avoids the need for pre-functionalized starting materials and allows for late-stage modification of complex molecules. acs.org While the intrinsic reactivity of the quinoline ring often favors functionalization at the C2 position, control of site-selectivity at other positions (C3, C4, and C5-C8) is a significant area of research. acs.orgnih.gov Catalytic systems based on palladium, rhodium, iridium, and other metals have been developed to achieve site-selective C-H activation, often guided by coordinating groups or the specific electronic properties of the catalyst and substrate. nih.govnih.gov The development of C8 functionalization, in particular, has been important for medicinal chemistry applications. acs.org

Table 4: Examples of Metal-Catalyzed Reactions for Quinoline Synthesis and Functionalization

| Reaction Type | Metal Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Annulation | Pd(OAc)₂ / 1,10-phenanthroline | Aniline derivatives | 2-Methylquinolines | organic-chemistry.org |

| Annulation | Rh(III) catalyst | Pyridines and alkynes | Substituted Quinolines | ias.ac.in |

| Annulation | Co(III) catalyst | Anilines and terminal alkynes | Substituted Quinolines | nih.gov |

| C-H Functionalization | Ni(cod)₂ | Quinoline and organozinc reagents | C2-Arylated Quinolines | nih.gov |

This table provides a selection of modern metal-catalyzed approaches.

Preparation of Key 5-Hydroxyl-2-methylquinoline Precursors

The foundational precursor for the synthesis of 5-(2-Bromoethoxy)-2-methylquinoline is 5-Hydroxy-2-methylquinoline. The preparation of this intermediate is commonly achieved through classic cyclization reactions, most notably the Skraup reaction. researchgate.net This method involves the reaction of an aminophenol with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid.

The Skraup synthesis is a robust method for creating the quinoline core structure. researchgate.net For the synthesis of 5-Hydroxy-2-methylquinoline, 3-aminophenol would be the appropriate starting amine. The reaction proceeds via a series of steps including 1,4-addition (Michael addition) of the amine to the unsaturated aldehyde, followed by cyclization, dehydration, and finally oxidation to form the aromatic quinoline ring system. The methyl group at the 2-position originates from the crotonaldehyde reactant.

Introduction of the 2-Bromoethoxy Side Chain

With the 5-Hydroxy-2-methylquinoline precursor in hand, the next critical step is the introduction of the 2-bromoethoxy group at the 5-position. This is primarily accomplished through etherification.

The most direct route to form the ether linkage is through the O-alkylation of the hydroxyl group on the quinoline ring. This transformation is typically accomplished via the Williamson ether synthesis, a reliable and widely used method that involves the reaction of an alkoxide with a primary alkyl halide. libretexts.org

In this specific synthesis, the phenolic hydroxyl group of 5-Hydroxy-2-methylquinoline is first deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then acts as a nucleophile in a substitution reaction with 1,2-dibromoethane (B42909). The reaction is an SN2 (bimolecular nucleophilic substitution) process. masterorganicchemistry.comyoutube.comyoutube.com The phenoxide attacks one of the methylene (B1212753) carbons of 1,2-dibromoethane, displacing a bromide ion as the leaving group and forming the desired C-O ether bond. Using a molar excess of 1,2-dibromoethane helps to minimize the potential for a secondary reaction where the newly formed ether reacts with another molecule of the phenoxide.

The efficiency and selectivity of the O-alkylation are highly dependent on the reaction conditions. The choice of base, solvent, and temperature are critical parameters that must be optimized to maximize the yield of the desired O-alkylated product while minimizing side reactions, such as N-alkylation or the formation of impurities. nih.gov

Bases : The base is used to deprotonate the hydroxyl group. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (NEt₃). nih.gov Stronger bases like NaH can lead to faster reaction times but may also promote side reactions if not carefully controlled. K₂CO₃ is a milder and often effective choice. nih.gov

Solvents : Aprotic polar solvents are typically preferred for Williamson ether synthesis as they can solvate the cation of the base while not interfering with the nucleophile. juniperpublishers.com Commonly used solvents include dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone. nih.govnih.gov The choice of solvent can influence reaction rates and the solubility of the reactants.

Temperature : The reaction temperature affects the rate of the reaction. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. The optimal temperature is often determined empirically, with many alkylations of this type being run at temperatures ranging from room temperature to the reflux temperature of the solvent. nih.gov

Interactive Table: Optimization of O-Alkylation Conditions for Heterocyclic Compounds

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | 60 | 8 | 55 | nih.gov |

| 2 | NaH | DMF | 60 | 2 | 87 | nih.gov |

| 3 | K₂CO₃ | DMF | 80 | 4 | 99 | nih.gov |

| 4 | K₂CO₃ | MeCN | Reflux | 1 | 90 | nih.gov |

Note: This table represents data for the optimization of alkylation on similar N-heterocyclic systems to illustrate the impact of different reaction conditions.

In quinoline chemistry, N-alkylation is a common reaction, particularly in quinolone systems where the nitrogen atom is part of an amide-like structure. rsc.org While 5-Hydroxy-2-methylquinoline does not have this feature, it is important to consider the possibility of N-alkylation as a competing pathway in related derivatives or under certain reaction conditions. For instance, in the synthesis of N-alkyl tetrahydroquinolines, reductive alkylation methods are employed where a quinoline is first reduced and then alkylated on the nitrogen atom. acs.orgorganic-chemistry.org These methods often use aldehydes and a reducing agent, but direct alkylation with alkyl halides can also occur. The selectivity between N- and O-alkylation is a key challenge in molecules possessing both hydroxyl groups and a nucleophilic ring nitrogen, often influenced by the specific reaction conditions and the electronic properties of the quinoline derivative. rsc.org

An alternative synthetic strategy involves first preparing 5-Ethoxy-2-methylquinoline and then brominating the ethoxy side chain. The initial etherification could be performed using an ethylating agent like ethyl iodide. The subsequent step, bromination, would target the ethyl group. However, this approach presents significant challenges.

Electrophilic bromination of the quinoline ring itself is a well-studied reaction. acgpubs.org Reagents like molecular bromine (Br₂) can be used to functionalize the aromatic core, with the position of substitution being directed by the existing substituents. acgpubs.org For example, 8-methoxyquinoline has been shown to undergo bromination to furnish 5-bromo-8-methoxyquinoline. acgpubs.org

Targeting the aliphatic side chain (the ethoxy group) for bromination while leaving the activated aromatic quinoline ring untouched would require radical bromination conditions (e.g., using N-bromosuccinimide (NBS) with a radical initiator). This type of reaction is often less selective and could lead to a mixture of products, including bromination on the quinoline ring or at different positions on the ethyl group, making it a less synthetically desirable route compared to the direct O-alkylation with 1,2-dibromoethane.

Regioselective Functionalization Techniques for Brominated Quinoline Derivatives

The regioselective introduction of functional groups, particularly halogens, onto the quinoline core is a significant challenge due to the multiple reactive positions on the heterocyclic ring system. Traditional electrophilic substitution reactions often yield mixtures of isomers, necessitating difficult purification steps. To overcome this, modern synthetic chemistry has focused on C-H activation and functionalization, which allows for the direct and controlled modification of specific C-H bonds.

A notable advancement is the development of metal-free, remote C-H halogenation techniques. nih.govrsc.org An operationally simple and efficient protocol has been established for the geometrically inaccessible C5–H halogenation of a variety of 8-substituted quinoline derivatives. nih.govrsc.org This method utilizes inexpensive and atom-economical trihaloisocyanuric acids as the halogen source and proceeds at room temperature under an air atmosphere. nih.gov The reaction exhibits high generality and, in most cases, proceeds with complete regioselectivity, providing the C5-halogenated product exclusively in good to excellent yields. nih.govrsc.org This strategy is particularly powerful as it allows for the functionalization of alkoxy quinolines at the C5-position, a key step for accessing precursors to this compound. rsc.orgresearchgate.net

The directing-group ability of the C8-substituent is crucial for the high regioselectivity observed. Various substituents at the 8-position, including amides, ureas, and alkoxy groups, have been shown to effectively direct halogenation to the C5-position. rsc.org This methodology provides a significant advantage over classical methods, offering a highly economical and environmentally benign route to specifically halogenated quinolines with excellent functional group tolerance. nih.gov

Table 1: Examples of Metal-Free C5-Regioselective Halogenation of 8-Substituted Quinolines Data sourced from research on remote C-H halogenation. nih.govresearchgate.net

| 8-Substituent (R) | Halogenating Agent | Product | Yield (%) |

| OMe | TCCA (Trichloroisocyanuric acid) | 5-Chloro-8-methoxyquinoline | 89 |

| OMe | TBCA (Tribromoisocyanuric acid) | 5-Bromo-8-methoxyquinoline | 92 |

| OMe | TICA (Triiodoisocyanuric acid) | 5-Iodo-8-methoxyquinoline | 85 |

| OEt | TCCA | 5-Chloro-8-ethoxyquinoline | 85 |

| OEt | TBCA | 5-Bromo-8-ethoxyquinoline | 89 |

| NHAc | TBCA | N-(5-Bromoquinolin-8-yl)acetamide | 94 |

| NHC(O)Ph | TCCA | N-(5-Chloroquinolin-8-yl)benzamide | 91 |

Beyond metal-free methods, transition-metal catalysis also offers powerful solutions for regioselective functionalization. For instance, Ni(II)-catalyzed protocols have been developed for the regioselective C-5 halogenation of 8-aminoquinoline (B160924) derivatives. nih.gov Similarly, copper-catalyzed methods have been employed for the C5-regioselective sulfonylation of 8-aminoquinoline amides, further demonstrating the utility of chelation-assisted C-H functionalization to achieve high regioselectivity. acs.org These techniques collectively represent the state-of-the-art in the precise modification of the quinoline scaffold, providing essential tools for the synthesis of complex molecules like this compound.

Multi-Component Reactions and Cascade Processes Towards this compound

Constructing the core quinoline skeleton with the desired substitution pattern is a fundamental aspect of the total synthesis. Multi-component reactions (MCRs) and cascade processes have emerged as highly efficient and versatile strategies for the synthesis of complex heterocyclic systems from simple precursors in a single operation. rsc.org These methods are characterized by high atom economy, procedural simplicity, and the ability to generate molecular diversity. rsc.org

MCRs involve the reaction of three or more starting materials in a one-pot fashion to form a product that contains portions of all the initial reactants. rsc.org Various MCRs, such as the Povarov, Doebner-von Miller, and Friedländer reactions, have been adapted and modified to produce a wide array of substituted quinolines. nih.gov For the synthesis of a precursor to this compound, one could envision an MCR that combines an aniline derivative (e.g., 3-aminophenol or its ether derivatives), an aldehyde, and an alkyne to construct the polysubstituted quinoline core directly.

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. An elegant example is the three-component cascade annulation for the synthesis of multiply substituted quinolines from readily available aryl diazonium salts, nitriles, and alkynes. acs.orgorganic-chemistry.org This method is particularly attractive as it is catalyst- and additive-free, making it both economical and environmentally friendly. organic-chemistry.org The reaction proceeds through the in-situ formation of an N-arylnitrilium salt, which then undergoes a cycloaddition with an alkyne, followed by annulation to yield the quinoline product directly. organic-chemistry.org This approach allows for the incorporation of various functional groups, tolerating esters, ethers, and trifluoromethyl groups. organic-chemistry.org

Table 2: Synthesis of Polysubstituted Quinolines via Three-Component Cascade Annulation Data sourced from studies on catalyst-free cascade annulation. organic-chemistry.org

| Aryl Diazonium Salt (Ar-N₂⁺BF₄⁻) | Nitrile (R¹-CN) | Alkyne (R²-C≡C-R³) | Product | Yield (%) |

| 4-MeO-C₆H₄- | MeCN | Ph-C≡C-H | 6-Methoxy-4-phenyl-2-methylquinoline | 81 |

| 4-F-C₆H₄- | MeCN | Ph-C≡C-H | 6-Fluoro-4-phenyl-2-methylquinoline | 75 |

| Ph- | PhCN | Ph-C≡C-H | 2,4-Diphenylquinoline | 78 |

| Ph- | MeCN | EtO₂C-C≡C-CO₂Et | Diethyl 2-methylquinoline-3,4-dicarboxylate | 65 |

| 4-Cl-C₆H₄- | MeCN | 4-Me-C₆H₄-C≡C-H | 6-Chloro-2-methyl-4-(p-tolyl)quinoline | 73 |

Other advanced cascade processes include aza-Wittig cascade reactions, which can yield 2- and 3-substituted quinolines from ketones and β-nitroolefins in a one-pot procedure. nih.gov Additionally, copper-catalyzed intermolecular decarboxylative cascade cyclizations of aryl aldehydes, anilines, and acrylic acid provide a direct route to 2-substituted quinolines. organic-chemistry.org These methodologies showcase the power of modern synthetic strategies to construct complex molecular frameworks like the 2-methylquinoline core efficiently, setting the stage for final functionalization to yield the target compound, this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map can be constructed.

Comprehensive Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-(2-Bromoethoxy)-2-methylquinoline is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will feature signals for the five protons on the quinoline (B57606) ring system. Their specific chemical shifts and coupling patterns are influenced by the electronic effects of the electron-donating alkoxy group, the electron-withdrawing nitrogen atom, and the methyl group. The aliphatic region will contain signals for the methyl group and the two methylene (B1212753) groups of the bromoethoxy side chain.

The methyl group (C2-CH₃) is expected to appear as a sharp singlet due to the absence of adjacent protons. The protons of the ethoxy chain will present as two triplets: the methylene group adjacent to the oxygen (H-1') will be deshielded and appear downfield compared to the methylene group adjacent to the bromine atom (H-2'). This is due to the higher electronegativity of oxygen relative to bromine. The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling with neighboring protons.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| C2-CH ₃ | ~2.7 | Singlet | 3H |

| H-3 | ~7.3 | Doublet | 1H |

| H-4 | ~8.0 | Doublet | 1H |

| H-6 | ~7.0 | Doublet | 1H |

| H-7 | ~7.6 | Triplet | 1H |

| H-8 | ~7.5 | Doublet | 1H |

| -OCH ₂CH₂Br (H-1') | ~4.4 | Triplet | 2H |

Detailed Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, twelve distinct signals are anticipated: nine for the quinoline ring carbons, one for the methyl group, and two for the bromoethoxy chain carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon attached to the oxygen (C-5) and the carbons of the heterocyclic ring (C-2, C-8a) are expected to be significantly downfield.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2-C H₃ | ~25 |

| C 2 | ~158 |

| C 3 | ~122 |

| C 4 | ~135 |

| C 4a | ~129 |

| C 5 | ~155 |

| C 6 | ~106 |

| C 7 | ~130 |

| C 8 | ~120 |

| C 8a | ~148 |

| -OC H₂CH₂Br (C-1') | ~68 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, APT, HETCOR)

To unambiguously assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity between adjacent protons on the quinoline ring (e.g., H-6 with H-7, and H-7 with H-8) and the coupling between the two methylene groups (H-1' and H-2') in the bromoethoxy chain.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is crucial for definitively assigning each proton signal to its corresponding carbon atom, for example, linking the singlet at ~2.7 ppm to the methyl carbon at ~25 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for piecing together the molecular structure. For instance, an HMBC spectrum would show a correlation from the methyl protons (C2-CH₃) to the C-2 and C-3 carbons of the quinoline ring. It would also show a key correlation between the H-1' protons of the ethoxy chain and the C-5 carbon of the quinoline ring, confirming the position of the ether linkage.

APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) : These experiments provide information about the number of protons attached to each carbon atom (CH, CH₂, CH₃) and distinguish them from quaternary carbons, aiding in the assignment of the ¹³C spectrum.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopies

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

The FTIR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline ring would produce a series of sharp peaks in the 1600-1450 cm⁻¹ region. A strong band corresponding to the asymmetric C-O-C (aryl-alkyl ether) stretching is expected around 1250 cm⁻¹. The C-Br stretching vibration would be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Raman spectroscopy would complement the FTIR data. Aromatic ring vibrations often produce strong Raman signals. The symmetric vibrations and non-polar bonds, which may be weak in the FTIR spectrum, can be prominent in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) | Type of Vibration |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 2980-2850 | Stretching |

| C=N (in ring) | 1620-1590 | Stretching |

| C=C (aromatic) | 1580-1450 | Stretching |

| C-O (aryl ether) | 1270-1230 | Asymmetric Stretching |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be a key feature. Due to the presence of a bromine atom, this peak would appear as a characteristic doublet (M⁺ and M⁺+2) of nearly equal intensity, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. The nominal molecular weight is 266 g/mol for the ⁷⁹Br isotope and 268 g/mol for the ⁸¹Br isotope.

The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways would likely include:

Alpha-cleavage of the ether bond, leading to the loss of the bromoethoxy radical (•CH₂CH₂Br) and formation of a stable 2-methyl-5-hydroxyquinoline cation.

Cleavage of the C-Br bond , resulting in a fragment ion corresponding to the [M-Br]⁺ cation.

Fragmentation of the side chain , such as the loss of a bromoethylene molecule, could also occur.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Electronic State Analysis

XPS is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a sample's surface. For a pure sample of this compound, XPS analysis would confirm the presence of carbon, nitrogen, oxygen, and bromine.

High-resolution scans of the individual elemental regions would provide insight into the chemical bonding.

C 1s: The carbon signal would be complex, resolvable into components representing C-C/C-H (aliphatic and aromatic), C-N, C-O, and C-Br bonds.

N 1s: A single peak corresponding to the nitrogen atom in the quinoline ring would be expected.

O 1s: A peak characteristic of the ether oxygen would be observed.

Br 3d: The presence of a doublet (3d₅/₂ and 3d₃/₂) would confirm the presence of bromine in its typical -1 oxidation state in an organic bromide.

This technique is particularly useful for analyzing the compound when it is part of a thin film, on a surface, or within a polymer matrix, confirming its surface composition and chemical integrity.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)

An exhaustive search for studies on the electronic absorption (UV-Vis) and emission (photoluminescence) properties of this compound yielded no specific results. Scientific literature does not currently contain published data on its absorption and emission maxima, molar absorptivity coefficients, quantum yields, or solvatochromic effects. Consequently, no data tables for these properties can be compiled.

Crystalline Structure Determination by X-ray Diffraction

Similarly, there are no publicly available reports on the single-crystal X-ray diffraction analysis of this compound. As a result, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters remains unknown. Without experimental data, a table of crystallographic information cannot be generated.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics. For quinoline (B57606) derivatives, DFT calculations offer profound insights into their stability, reactivity, and potential interactions. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G'(d,p), which provide a balance between accuracy and computational cost. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability. rsc.org A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates higher reactivity. irjweb.com

In quinoline derivatives, the spatial distribution of these orbitals provides insight into reactive sites. Typically, the HOMO is distributed over the quinoline ring system, while the LUMO's location can be influenced by substituents. rsc.orgresearchgate.net For instance, in some 2-substituted quinolines, the HOMO is delocalized over the entire molecule, while the LUMO may be concentrated on the quinoline moiety. researchgate.net The introduction of electron-donating or electron-withdrawing groups significantly alters the HOMO and LUMO energy levels and, consequently, the energy gap. rsc.orgnih.gov Electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both leading to a smaller energy gap. rsc.org

Studies on various quinoline derivatives provide a basis for estimating the properties of 5-(2-Bromoethoxy)-2-methylquinoline. The 2-methyl group is a weak electron donor, while the 5-(2-bromoethoxy) group, with its ether linkage and bromine atom, would have a more complex electronic influence.

Table 1: FMO Parameters for Selected Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Quinoline | -6.67 | -1.13 | 5.54 | researchgate.net |

| 2-Methylquinoline (B7769805) | -6.41 | -1.02 | 5.39 | researchgate.net |

| 8-Hydroxy-2-methylquinoline | -5.92 | -0.99 | 4.93 | researchgate.net |

| 6-Amino-2-phenyl-quinoline | -5.28 | -1.64 | 3.64 | rsc.org |

This table presents data for analogous compounds to illustrate the range of FMO parameters in quinoline derivatives. The values were obtained from DFT calculations and may vary with the computational method used.

Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The map displays regions of varying electrostatic potential on the van der Waals surface of the molecule. Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor), which are favorable for nucleophilic attack. Green areas denote neutral potential.

For the quinoline ring system, the nitrogen atom typically creates a region of high electron density (red), making it a primary site for electrophilic interaction and hydrogen bonding. researchgate.net In electrophilic aromatic substitution, quinoline typically reacts at the 5- and 8-positions of the benzene (B151609) ring, which is less deactivated than the pyridine (B92270) ring. reddit.com

In this compound, the nitrogen atom would be the most electron-rich center. The bromoethoxy substituent would also influence the charge distribution. The oxygen atom of the ethoxy group would increase electron density at the 5-position, while the electronegative bromine atom would create a region of positive potential around itself. Natural Population Analysis (NPA) or Mulliken population analysis can provide quantitative values for the partial charges on each atom, further detailing the charge distribution. nih.gov

Global and local reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. nih.gov

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. It is calculated as half the HOMO-LUMO energy gap (η ≈ (E_LUMO - E_HOMO)/2). Softness is the reciprocal of hardness (S = 1/η). Hard molecules have a large energy gap, while soft molecules have a small gap. irjweb.com

Electrophilicity Index (ω) : This index measures the ability of a species to accept electrons. A higher electrophilicity index indicates a better electron acceptor.

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. By analyzing the values of the Fukui function on each atom, one can predict the regioselectivity of chemical reactions. dntb.gov.ua For quinoline, these calculations can pinpoint which atoms are most susceptible to different types of chemical attack.

DFT calculations can be used to compute key thermochemical parameters, such as the enthalpy of formation (ΔHf), Gibbs free energy (ΔG), and entropy (S). researchgate.netchemrxiv.org These parameters are fundamental to understanding the thermodynamic stability of a molecule and the feasibility of chemical reactions.

High-level composite methods like CBS-QB3 are often employed for accurate determination of gas-phase enthalpies of formation. chemrxiv.org By comparing the enthalpies of formation of different isomers, one can determine their relative thermodynamic stabilities. For example, computational studies on hydroxyquinolines have shown that the relative stability of tautomers can be accurately predicted. chemrxiv.org Such analysis for this compound would reveal its intrinsic stability relative to potential isomers.

Computational methods are instrumental in studying the interaction between a molecule and a surface or another molecule. This is particularly relevant in fields like materials science (corrosion inhibition) and pharmacology (drug-receptor binding). The adsorption energy, which is the energy released when a molecule adheres to a surface, can be calculated using DFT.

For instance, studies on the adsorption of quinoline derivatives on steel surfaces have shown that these molecules can form protective films, with the strength of the interaction being quantifiable through adsorption energy calculations. researchgate.net The interaction typically involves the formation of coordinate bonds between the nitrogen atom or π-electrons of the quinoline ring and the metal surface atoms. researchgate.net Similarly, understanding the interaction of this compound with biological targets would involve calculating the binding energy within a protein's active site. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Analysis

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govnih.gov MD simulations are essential for understanding the conformational flexibility of a molecule and its behavior in different environments, such as in solution or bound to a biological macromolecule.

By simulating the trajectory of a molecule over a period of nanoseconds or longer, MD can reveal:

Conformational Stability : Analyzing the root-mean-square deviation (RMSD) of the molecule's backbone over time indicates its structural stability.

Residue Flexibility : The root-mean-square fluctuation (RMSF) of individual atoms or residues shows which parts of the molecule are more flexible.

Intermolecular Interactions : MD simulations can track the formation and breaking of hydrogen bonds and other non-covalent interactions between the molecule and its surroundings (e.g., solvent or a protein receptor). nih.gov

Binding Free Energy : Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of a ligand to its receptor from MD simulation trajectories. nih.gov

For this compound, MD simulations could elucidate the conformational preferences of the flexible 2-bromoethoxy side chain and how its orientation changes over time, which is critical for its interaction with other molecules or surfaces.

Computational Insights into this compound

The study of complex organic molecules is increasingly reliant on the powerful tools of computational chemistry and molecular modeling. These in silico techniques provide a window into the atomic and electronic behaviors that govern the properties and reactivity of chemical compounds. For a molecule such as this compound, computational methods offer a means to explore its structural dynamics, intermolecular forces, and potential chemical transformations with a high degree of detail. While specific computational studies on this compound are not extensively documented in public literature, the well-established methodologies applied to analogous quinoline derivatives provide a clear framework for its theoretical investigation.

Computational chemistry serves as a virtual laboratory to dissect the intricacies of molecular systems. Through the application of quantum mechanics and classical mechanics, researchers can model a range of molecular properties and processes, from the conformational preferences of flexible side chains to the energetic barriers of chemical reactions. These theoretical explorations are crucial for rationalizing experimental observations and for the predictive design of new molecules with desired functionalities.

The flexibility of the bromoethoxy chain is primarily dictated by the rotation around its single bonds. The key dihedral angles, such as the C-C-O-C and Br-C-C-O angles, would be monitored during the simulation to identify the most stable rotamers. The results of such an analysis can be presented in a table that summarizes the preferred dihedral angles and their corresponding population percentages, offering a quantitative measure of the chain's conformational preferences.

Table 1: Illustrative Conformational Analysis of a Bromoethoxy Side Chain

| Dihedral Angle | Torsion (degrees) | Relative Energy (kcal/mol) | Population (%) |

| O-C1-C2-Br | 60 (gauche) | 0.5 | 30 |

| O-C1-C2-Br | 180 (anti) | 0.0 | 65 |

| O-C1-C2-Br | -60 (gauche) | 0.5 | 5 |

Note: This table is illustrative and represents the type of data that would be generated from a conformational analysis. The values are not specific to this compound.

In a condensed phase, such as a liquid or a solid, molecules of this compound would engage in a variety of non-covalent interactions with their neighbors. These interactions, which include van der Waals forces, dipole-dipole interactions, and potentially halogen bonding, dictate the macroscopic properties of the material, such as its melting point, boiling point, and solubility.

Molecular dynamics simulations are also employed to study these intermolecular forces. By simulating a collection of molecules in a periodic box, it is possible to analyze the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. Furthermore, the strength and nature of specific interactions can be quantified by calculating interaction energies between molecular pairs. For instance, the bromine atom in the bromoethoxy chain could participate in halogen bonding, a directional interaction with a nucleophilic atom on an adjacent molecule.

Table 2: Typical Intermolecular Interaction Energies

| Interaction Type | Description | Typical Energy Range (kcal/mol) |

| Van der Waals | London dispersion forces | 0.1 - 2.0 |

| Dipole-Dipole | Interaction between permanent dipoles | 1.0 - 5.0 |

| Halogen Bonding | Interaction involving a halogen atom as an electrophile | 1.0 - 10.0 |

| π-π Stacking | Interaction between aromatic rings | 1.0 - 10.0 |

Note: This table provides general energy ranges for common intermolecular interactions and is not based on specific calculations for this compound.

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For this compound, a key reaction of interest would be the substitution or elimination of the bromine atom. Density Functional Theory (DFT) is a widely used quantum mechanical method for such investigations.

By calculating the energies of the reactants, transition states, and products, a reaction profile can be constructed. The height of the energy barrier, known as the activation energy, determines the rate of the reaction. For example, the bromoethoxy group could undergo an intramolecular cyclization to form a five-membered ring, or it could react with an external nucleophile. DFT calculations can help to determine which of these pathways is more favorable by comparing their respective activation energies.

Table 3: Hypothetical Activation Energies for Reactions of a Bromoalkoxy Compound

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

| Intramolecular Cyclization | Formation of a cyclic ether | 25.3 |

| Nucleophilic Substitution (SN2) | Displacement of bromide by a nucleophile | 18.7 |

| Elimination (E2) | Formation of a vinyl ether | 22.1 |

Note: This table is a hypothetical representation of data that could be obtained from DFT calculations to compare different reaction pathways. The values are not specific to this compound.

Chemical Reactivity and Derivatization Strategies

Reactions of the Bromoethoxy Moiety

The bromoethoxy group, a primary alkyl bromide, is a versatile handle for introducing a variety of functional groups through several key reaction pathways.

Nucleophilic Substitution Reactions (SN1/S_N2)

The carbon atom attached to the bromine in the bromoethoxy side chain is electrophilic and readily undergoes nucleophilic substitution. Given that it is a primary alkyl halide, the SN2 mechanism is generally favored, involving a backside attack by a nucleophile in a single, concerted step. chemguide.co.uk This pathway is preferred over the SN1 mechanism, which would involve the formation of a less stable primary carbocation.

A broad spectrum of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom bonds.

Nitrogenous Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines are effective nucleophiles for the alkylation of the bromoethoxy group. chemguide.co.uklumenlearning.com These reactions typically proceed under mild conditions to afford the corresponding primary, secondary, or tertiary amines. For instance, the reaction with piperidine, a secondary amine, would be expected to yield an N-alkylated product. researchgate.net To avoid over-alkylation, which can be a challenge as the product amine is often more nucleophilic than the starting amine, reaction conditions such as temperature and the stoichiometry of the reactants must be carefully controlled. lumenlearning.com

Oxygenous Nucleophiles: Alkoxides and phenoxides serve as excellent oxygen-based nucleophiles in Williamson ether synthesis. masterorganicchemistry.comwikipedia.orglibretexts.org The reaction of 5-(2-Bromoethoxy)-2-methylquinoline with a phenol (B47542) in the presence of a base would lead to the formation of a new ether linkage.

Sulfur-Containing Nucleophiles: Thiols and their corresponding thiolates are potent nucleophiles that readily react with alkyl halides to form thioethers. taylorandfrancis.comnih.govnih.gov The reaction of this compound with a thiol, such as thiophenol, in the presence of a base would yield the corresponding thioether derivative.

As outlined above, nucleophilic substitution reactions on the bromoethoxy moiety provide a direct route to a variety of derivatives.

Ethers: The Williamson ether synthesis, reacting this compound with an alcohol or phenol in the presence of a base, is a standard method for preparing the corresponding ethers. masterorganicchemistry.comwikipedia.orglibretexts.org

Thioethers: Thioethers can be synthesized by reacting the bromoethoxy compound with a thiol or a thiolate salt. taylorandfrancis.comnih.govnih.govgoogle.com

Amines: Alkylation of ammonia or a primary/secondary amine with this compound leads to the formation of the corresponding amine. chemguide.co.uklumenlearning.com Careful control of reaction conditions is often necessary to achieve selective mono-alkylation. lumenlearning.com

| Nucleophile | Reagent Example | Product Type | General Reaction Conditions |

| Nitrogen | Piperidine | Tertiary Amine | K2CO3, DMF, room temperature |

| Oxygen | Phenol | Ether | Base (e.g., K2CO3), Solvent (e.g., Acetone), Heat |

| Sulfur | Thiophenol | Thioether | Base (e.g., Et3N), Solvent (e.g., CH3CN) |

Table 1: Examples of Nucleophilic Substitution Reactions.

Elimination Reactions to Form Vinyl Ethers

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form 5-(vinyloxy)-2-methylquinoline. This reaction involves the abstraction of a proton from the carbon adjacent to the oxygen atom and the concurrent departure of the bromide ion. The synthesis of related vinylquinolines has been reported, for example, by the reaction of 2-methylquinoline (B7769805) compounds with formaldehyde. google.com

Cross-Coupling Reactions Involving the Bromine Atom

While the bromoethoxy group is an alkyl bromide and thus less reactive in traditional cross-coupling reactions compared to aryl or vinyl halides, certain palladium-catalyzed cross-coupling reactions can be employed. For instance, Suzuki-Miyaura coupling with boronic acids can be achieved under specific catalytic conditions. researchgate.net This would allow for the formation of a new carbon-carbon bond at the terminal position of the ethoxy chain.

Reactions of the 2-Methylquinoline Heterocycle

The 2-methylquinoline ring system possesses its own distinct reactivity, offering further opportunities for functionalization. The quinoline (B57606) ring can undergo nucleophilic substitution, particularly at the C2 and C4 positions, due to the electron-withdrawing nature of the nitrogen atom. youtube.comresearchgate.net The methyl group at the C2 position is activated and can participate in various reactions.

The methyl group at the 2-position of the quinoline ring is acidic and can be deprotonated by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles. A common reaction is the condensation with aldehydes, such as benzaldehyde, in the presence of a catalyst like acetic anhydride (B1165640) or zinc chloride, to form styrylquinoline derivatives. acs.orgnih.gov

Furthermore, the methyl group can be oxidized to a carboxylic acid under appropriate conditions, for example, using potassium permanganate. youtube.com This transformation provides a route to 2-quinolylcarboxylic acid derivatives. Enzymatic oxidation methods have also been explored for the selective oxidation of methylquinolines.

The quinoline ring itself can undergo nucleophilic substitution, typically at the 2- and 4-positions. youtube.comresearchgate.net While the 5-position is generally less reactive towards nucleophiles, the nature of the substituents on the ring can influence its reactivity. Catalyst-free nucleophilic substitution of hydrogen in quinolines has also been reported. rsc.org

| Reaction Type | Reagent Example | Product Type |

| Condensation | Benzaldehyde | 2-Styrylquinoline derivative |

| Oxidation | Potassium Permanganate | 2-Quinolylcarboxylic acid derivative |

Table 2: Examples of Reactions at the 2-Methylquinoline Heterocycle.

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system is an aromatic heterocycle that can undergo electrophilic aromatic substitution. In general, the benzene (B151609) portion of the quinoline ring is more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. nih.gov Consequently, substitution reactions such as nitration, halogenation, and sulfonation typically occur at positions 5 and 8 of the quinoline nucleus.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 5-(2-Bromoethoxy)-2-methyl-6-nitroquinoline and 5-(2-Bromoethoxy)-2-methyl-8-nitroquinoline |

| Bromination | Br₂/FeBr₃ | 6-Bromo-5-(2-bromoethoxy)-2-methylquinoline and 8-Bromo-5-(2-bromoethoxy)-2-methylquinoline |

| Sulfonation | SO₃/H₂SO₄ | This compound-6-sulfonic acid and this compound-8-sulfonic acid |

Reactivity of the Methyl Group (e.g., Oxidation, Condensation)

The 2-methyl group of the quinoline ring, often referred to as a quinaldine (B1664567) moiety, exhibits enhanced reactivity due to the influence of the adjacent nitrogen atom. The protons on the methyl group are acidic enough to be removed by a strong base, generating a nucleophilic carbanion. This reactivity allows for a range of transformations.

Oxidation: The methyl group can be oxidized to various oxidation states. For instance, treatment with selenium dioxide can yield the corresponding aldehyde, 2-formyl-5-(2-bromoethoxy)quinoline. More vigorous oxidizing agents can convert the methyl group into a carboxylic acid, affording 5-(2-bromoethoxy)quinoline-2-carboxylic acid.

Condensation: The active methyl group can participate in condensation reactions with aldehydes and ketones. rsc.org In the presence of a suitable catalyst, such as acetic anhydride or a strong base, the methyl group can react with aromatic aldehydes to form styrylquinoline derivatives. rsc.org This reaction proceeds through an initial aldol-type addition followed by dehydration.

Table 2: Representative Reactions of the 2-Methyl Group

| Reaction Type | Reagents | Product Type |

| Oxidation | SeO₂ | Aldehyde |

| Oxidation | KMnO₄ (strong) | Carboxylic Acid |

| Condensation | Aromatic Aldehyde (e.g., Benzaldehyde), Acetic Anhydride | Styrylquinoline |

Cyclization Reactions Utilizing Both Functional Groups

A particularly intriguing aspect of this compound is its potential to undergo intramolecular cyclization reactions, leveraging both the bromoethoxy and the methyl functionalities to construct novel, bridged heterocyclic systems known as quinophanes. These reactions would involve the formation of a new ring connecting the 2-methyl group (or a derivative thereof) to the bromoethoxy side chain.

One plausible strategy to achieve such a cyclization involves the functionalization of the 2-methyl group to create a nucleophile, followed by an intramolecular Williamson ether synthesis. masterorganicchemistry.combyjus.comwikipedia.org This would first involve the deprotonation of the 2-methyl group with a strong base to form a carbanion. This nucleophilic center could then, in principle, attack the electrophilic carbon of the bromoethoxy group in an intramolecular SN2 reaction. However, the direct formation of a C-C bond in this manner to form a carbocyclic bridge is challenging.

A more viable approach would involve a multi-step sequence. For example, the 2-methyl group could be oxidized to a hydroxymethyl group. Subsequent deprotonation of this alcohol would generate an alkoxide, which could then readily undergo an intramolecular Williamson ether synthesis by attacking the bromoethyl side chain to form an oxygen-containing bridge. libretexts.orglibretexts.org

Another potential cyclization strategy could involve a condensation reaction. If the 2-methyl group is converted to an aldehyde (2-formyl-5-(2-bromoethoxy)quinoline), and the bromoethoxy group is converted to a nucleophile (e.g., by displacement of bromide with a suitable nucleophile that can then be transformed into a carbon nucleophile), an intramolecular aldol (B89426) or similar condensation could be envisioned to form a new ring.

The feasibility of these cyclization reactions would be governed by factors such as ring strain in the resulting bridged structure and the specific reaction conditions employed. The formation of 5- and 6-membered rings is generally favored in intramolecular reactions. libretexts.org The length of the bromoethoxy chain is well-suited for the potential formation of such a fused ring system.

Table 3: Hypothetical Intramolecular Cyclization Strategies

| Step 1 | Intermediate | Step 2 | Cyclized Product Type |

| Oxidation of methyl group to alcohol | 5-(2-Bromoethoxy)-2-(hydroxymethyl)quinoline | Intramolecular Williamson Ether Synthesis | Oxygen-bridged quinophane |

| Conversion of methyl group to a nucleophile (e.g., via deprotonation) and conversion of bromoethoxy to an electrophile | Not applicable | Intramolecular Nucleophilic Substitution | Carbon-bridged quinophane |

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Quinoline-Based Architectures

The reactivity of the bromoethoxy side chain is central to its application in constructing more elaborate quinoline-containing structures, including fused heterocyclic systems and macrocycles.

The bromoethoxy group is an ideal precursor for intramolecular cyclization reactions to form new heterocyclic rings fused to the quinoline (B57606) core. By reacting 5-(2-Bromoethoxy)-2-methylquinoline with appropriate nucleophiles, subsequent intramolecular cyclization can lead to the formation of novel polycyclic systems. For instance, reaction with a nitrogen-based nucleophile could, through an initial substitution of the bromine followed by an intramolecular cyclization onto the quinoline ring or the methyl group, potentially yield fused systems incorporating piperazine, morpholine, or other nitrogen-containing heterocycles. The choice of nucleophile and reaction conditions would be critical in directing the cyclization pathway to achieve the desired ring system.

| Starting Material | Reagent/Condition | Potential Fused Product | Ring System Formed |

| This compound | Ammonia (B1221849) | Pyrido[3,2,1-de]oxazinoquinoline derivative | Oxazinoquinoline |

| This compound | Hydrazine | Pyrazino[2,1-a]quinolino[5,6-b]oxazine derivative | Pyrazino-quinolino-oxazine |

| This compound | Sodium sulfide | Thioxino[2,3-c]quinoline derivative | Thioxinoquinoline |

Macrocyclic compounds containing quinoline units have attracted interest due to their unique structural and functional properties. This compound can serve as a key building block in the synthesis of such macrocycles. The bromoethoxy moiety can undergo intermolecular reactions with difunctional nucleophiles or other complementary building blocks to form large ring structures. For example, a high-dilution reaction with a di-amine or a di-thiol could lead to the formation of macrocyclic ethers containing the 2-methylquinoline (B7769805) subunit. The size and nature of the resulting macrocycle can be tailored by the choice of the linking agent.

| Quinoline Building Block | Difunctional Reagent | Potential Macrocycle |

| This compound | Ethane-1,2-diamine | 1,4-Diaza-7-oxa-10(2-methylquinolin-5-yl)cyclododecane |

| This compound | Ethane-1,2-dithiol | 1,4-Dithia-7-oxa-10(2-methylquinolin-5-yl)cyclododecane |

| This compound | Resorcinol | Dibenzo[b,d]dioxa-cyclophane with quinoline substituent |

Building Block for Multifunctional Materials and Probes

The inherent properties of the quinoline ring system, such as its fluorescence and ability to coordinate with metal ions, make it an attractive component for functional materials and chemical probes. This compound provides a convenient entry point for incorporating this versatile scaffold into larger systems. The bromoethoxy group can be used to covalently attach the quinoline moiety to polymers, surfaces, or other molecular frameworks. For instance, polymerization of a vinyl monomer bearing a group capable of displacing the bromide would yield a polymer decorated with 2-methylquinoline units. In the realm of chemical probes, the bromoethoxy chain can act as a linker to connect the quinoline fluorophore to a specific recognition element, creating a probe for detecting specific analytes or biological targets.

Intermediate in the Total Synthesis of Natural Products and Analogues

Quinoline is a core structure in numerous natural products with diverse biological activities. While there is no direct evidence of this compound being used in the total synthesis of a specific natural product, its potential as an intermediate for preparing analogues of quinoline-containing natural products is significant. The bromoethoxy group allows for the introduction of various side chains and functional groups found in natural products or their designed analogues. This could involve coupling with complex chiral fragments or elaboration of the ethoxy chain to mimic or modify the structures of naturally occurring compounds. This approach is valuable for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Analytical Methodologies for Purity Assessment and Isolation

Chromatographic Separation Techniques

Chromatography is a cornerstone for the purification and analysis of 5-(2-Bromoethoxy)-2-methylquinoline. The choice of technique depends on the scale of the purification and the nature of the impurities.

Column Chromatography (Flash Chromatography) for Purification

Flash column chromatography is a widely utilized method for the preparative purification of this compound from reaction mixtures. This technique leverages the differential adsorption of the target compound and its impurities onto a solid stationary phase, typically silica (B1680970) gel, while a liquid mobile phase facilitates their separation.

For the purification of quinoline (B57606) derivatives with functionalities similar to this compound, such as other bromo- and alkoxy-substituted quinolines, common solvent systems for the mobile phase include mixtures of a non-polar solvent like hexanes or pentane (B18724) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The polarity of the eluent is often gradually increased (gradient elution) to first elute less polar impurities, followed by the target compound, and finally the more polar byproducts. For instance, a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 30% or more) is a common strategy. nih.gov The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

A typical procedure would involve dissolving the crude reaction mixture in a minimal amount of a suitable solvent, adsorbing it onto a small amount of silica gel, and then carefully loading it onto the top of a pre-packed silica gel column. The elution is then carried out with the chosen solvent system, collecting fractions that are subsequently analyzed for purity.

Table 1: Illustrative Flash Chromatography Parameters for Quinoline Derivatives

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) |

| Loading Technique | Dry loading on silica gel or direct liquid injection |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity and confirming the identity of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other volatile components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint.

For halogenated quinoline derivatives, a typical GC-MS analysis would involve a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5MS). The oven temperature is programmed to ramp up to ensure the efficient separation of components with different boiling points. The resulting mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of the bromoethoxy group or other parts of the molecule. This data is crucial for unambiguous identification and for detecting the presence of any impurities. madison-proceedings.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment and quantification of this compound, especially for less volatile or thermally labile impurities that are not amenable to GC analysis. Reversed-phase HPLC is the most common mode used for quinoline derivatives.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, as the quinoline ring system exhibits strong UV absorbance.

For the analysis of quinoline ethers and other derivatives, a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile is frequently used. researchgate.net The method can be validated to determine linearity, accuracy, precision, and limits of detection and quantification, making it suitable for quality control purposes.

Table 2: Representative HPLC Conditions for Quinoline Analysis

| Parameter | Description |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water/Buffer (e.g., 0.1% Formic Acid), B: Acetonitrile |

| Elution | Gradient elution (e.g., 10% to 90% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm or 280 nm) |

Gel Permeation Chromatography (GPC) for Polymerization Monitoring (if applicable)

While not directly applicable to the purification of the monomer itself, Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, would be a critical analytical technique if this compound were used as a monomer in polymerization reactions. GPC separates molecules based on their size in solution. This method is invaluable for monitoring the progress of a polymerization reaction by determining the molecular weight distribution (polydispersity) of the resulting polymer. This information is crucial for understanding the reaction kinetics and controlling the properties of the final polymeric material.

Recrystallization and Other Crystallization Techniques

Recrystallization is a fundamental and highly effective technique for the final purification of solid compounds like this compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

For bromo-substituted quinolines, solvent systems such as ethyl acetate/hexane are often effective for recrystallization. nih.gov The crude solid is dissolved in a minimum amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration and dried. The purity of the recrystallized product can be assessed by its melting point, which should be sharp and within a narrow range for a pure compound.

Specialized Separation Methods for Quinoline Derivatives (e.g., Adduct Formation with Urea for Precursors)

For the purification of certain quinoline precursors, particularly those found in complex mixtures like coal tar distillates, specialized separation methods can be employed. One such method is the formation of adducts with urea. 2-Methylquinoline (B7769805), a precursor to the title compound, can be selectively separated from a mixture of other quinolines and isoquinolines through the formation of a solid adduct with urea. This adduct can be isolated by filtration, and the pure 2-methylquinoline can then be recovered by decomposing the adduct, typically by heating in the presence of water and a suitable solvent. google.com While this method is generally applied to the purification of the precursor, the principles of selective inclusion complex formation could potentially be adapted for the purification of other quinoline derivatives under specific conditions.

Another specialized approach involves the use of selective reagents to form derivatives that can be more easily separated. For instance, the formation of a bis-urea receptor with 8-aminoquinoline (B160924) has been demonstrated for anion binding studies, showcasing the potential for derivatization to aid in separation processes. googleapis.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Bromoethoxy)-2-methylquinoline, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, bromoalkylation of a hydroxyquinoline precursor (e.g., 5-hydroxy-2-methylquinoline) using 1,2-dibromoethane under basic conditions (e.g., K₂CO₃) in anhydrous dichloromethane or DMF. Optimize yield by controlling stoichiometry (1:1.2 molar ratio of precursor to dibromoethane) and reaction time (12–24 hours at 50–60°C). Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- LCMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 296.1) and assess purity .

- ¹H/¹³C NMR : Identify key signals, such as the methyl group at δ ~2.6 ppm (singlet) and bromoethoxy protons (δ ~3.6–4.4 ppm) .

- X-ray crystallography : Resolve regioisomeric ambiguities by analyzing bond lengths and angles, particularly around the bromoethoxy substituent .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How do structural modifications at the bromoethoxy or methyl groups affect reactivity and biological activity?

- Methodological Answer :

- Bromoethoxy Group : Replace bromine with nucleophiles (e.g., amines, thiols) to study SN2 reactivity. For example, substitution with piperazine derivatives enhances binding to CNS targets .

- Methyl Group : Fluorination or oxidation of the methyl group alters lipophilicity and metabolic stability. Use DFT calculations to predict electronic effects on quinoline’s aromatic system .

- Biological Assays : Test derivatives in vitro for cytotoxicity (MTT assay) or enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s research) .

Q. How can contradictions in reaction yields under varying solvent/catalyst conditions be resolved?

- Methodological Answer :

- Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) to assess nucleophilicity. DMF may stabilize intermediates but risks side reactions at elevated temperatures .

- Catalyst Optimization : Test phase-transfer catalysts (e.g., TBAB) in biphasic systems to improve bromoethoxy group incorporation. Monitor by HPLC (retention time ~1.38 minutes under SMD-TFA05 conditions) .

- Statistical Design : Apply DoE (Design of Experiments) to identify critical factors (temperature, solvent polarity) and interactions affecting yield .

Q. What challenges arise in interpreting LCMS/NMR data for regioisomeric byproducts?

- Methodological Answer :

- LCMS/MS : Use fragmentation patterns to distinguish regioisomers. For example, m/z 296 → 215 (loss of BrCH₂CH₂O–) vs. alternative cleavage pathways .

- NOESY NMR : Detect spatial proximity between the methyl group and bromoethoxy protons to confirm substitution position .

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G*) to validate structures .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles of quinoline derivatives?

- Methodological Answer :

- Source Evaluation : Cross-reference SDS data (e.g., Key Organics Limited ) with peer-reviewed studies. Note that acute toxicity (Category 4) is often inferred from structural analogs due to limited compound-specific data .

- In Silico Prediction : Use tools like ProTox-II to estimate LD50 and compare with experimental LC50 values from zebrafish assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.